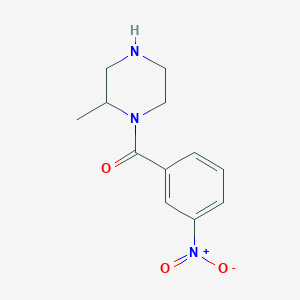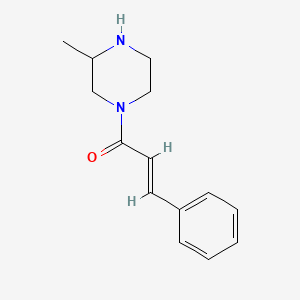
(2E)-1-(3-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(3-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one, commonly known as 3-Methyl-1-phenyl-2-piperazinone, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the piperazinone family, which is a class of compounds with a wide range of potential applications in the biomedical field. 3-Methyl-1-phenyl-2-piperazinone has been studied for its potential to be used as an antifungal agent, an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent. In
作用机制
The mechanism of action of 3-Methyl-1-phenyl-2-piperazinone is not yet fully understood. Studies have shown that it can inhibit the activity of various enzymes, including cyclooxygenases, lipoxygenases, and nitric oxide synthases, which are all involved in the inflammatory process. Additionally, it has been shown to inhibit the activity of various proteins, including protein kinase C and tyrosine kinase, which are involved in the regulation of cell growth and differentiation. Finally, it has been shown to have antioxidant activity, which may contribute to its ability to protect against neuronal injury.
Biochemical and Physiological Effects
3-Methyl-1-phenyl-2-piperazinone has been shown to have a variety of biochemical and physiological effects. In studies, it has been shown to inhibit the activity of various enzymes, including cyclooxygenases, lipoxygenases, and nitric oxide synthases, which are all involved in the inflammatory process. Additionally, it has been shown to inhibit the activity of various proteins, including protein kinase C and tyrosine kinase, which are involved in the regulation of cell growth and differentiation. It has also been shown to have antioxidant activity, which may contribute to its ability to protect against neuronal injury. Finally, it has been shown to have antifungal activity against a variety of fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes.
实验室实验的优点和局限性
3-Methyl-1-phenyl-2-piperazinone has several advantages for lab experiments. It is relatively easy to synthesize, and the purity of the compound can be easily controlled. Additionally, it is relatively stable and can be stored for long periods of time. There are also several limitations to consider when using 3-Methyl-1-phenyl-2-piperazinone in lab experiments. It is not commercially available, so it must be synthesized in the lab. Additionally, it is not soluble in water, so it must be dissolved in a solvent before it can be used. Finally, it is relatively expensive, so it may not be cost-effective for some experiments.
未来方向
The potential applications of 3-Methyl-1-phenyl-2-piperazinone are numerous, and there are many possible future directions for research. Further studies could be conducted to explore its potential as an antifungal agent, an anti-inflammatory agent, an anti-cancer agent, or a neuroprotective agent. Additionally, further studies could be conducted to explore its potential to be used as an antioxidant or to explore its potential to be used as a drug delivery system. Finally, further studies could be conducted to explore its potential to be used as a diagnostic tool or to explore its potential to be used as a therapeutic agent.
合成方法
3-Methyl-1-phenyl-2-piperazinone is synthesized through a three-step process. The first step involves the synthesis of 3-methyl-1-phenyl-2-piperidinone, which is done by reacting 2-amino-3-methylpiperidine with phenylchloroformate. The second step involves the conversion of 3-methyl-1-phenyl-2-piperidinone to 3-methyl-1-phenyl-2-piperazinone, which is done by reacting the piperidinone with hydrazine hydrate. The third step involves the purification of the 3-methyl-1-phenyl-2-piperazinone, which is done by recrystallization.
科学研究应用
3-Methyl-1-phenyl-2-piperazinone has been studied for its potential to be used as an antifungal agent, an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent. In studies, it has been shown to have antifungal activity against a variety of fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. It has also been shown to have anti-inflammatory activity in animal models, with potential applications in the treatment of inflammatory diseases. Additionally, it has been studied for its potential to be used as an anti-cancer agent, with studies showing that it can inhibit the growth of various cancer cell lines. Finally, it has been studied for its potential to be used as a neuroprotective agent, with studies showing that it can protect against neuronal injury.
属性
IUPAC Name |
(E)-1-(3-methylpiperazin-1-yl)-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-12-11-16(10-9-15-12)14(17)8-7-13-5-3-2-4-6-13/h2-8,12,15H,9-11H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXKBRIICHRCSE-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CCN1)C(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


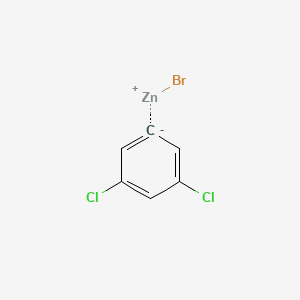

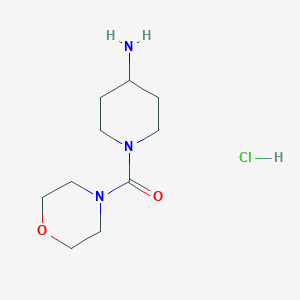

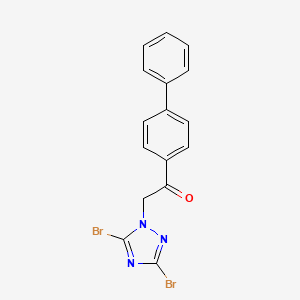
![2-Ethoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6416114.png)
![3,5-Dibromo-1-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6416118.png)
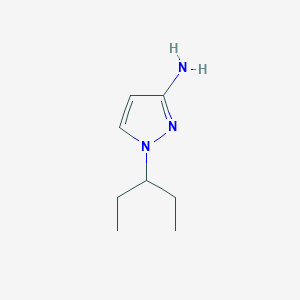
![(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6416125.png)
amine](/img/structure/B6416126.png)
![2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6416132.png)
amine hydrochloride](/img/structure/B6416135.png)
